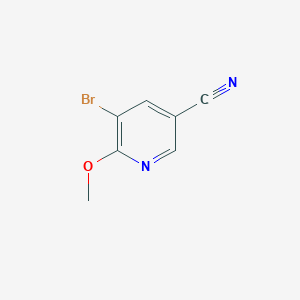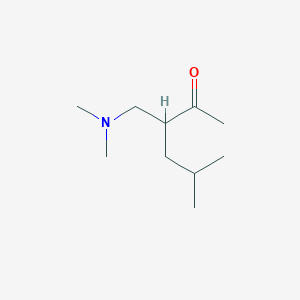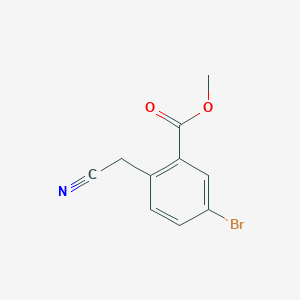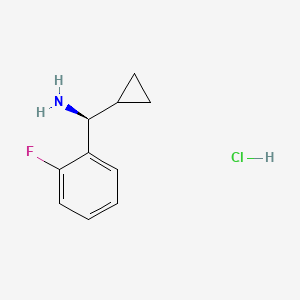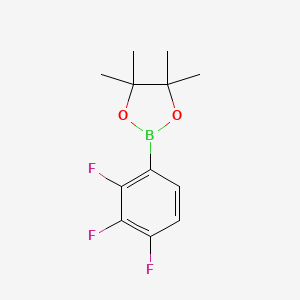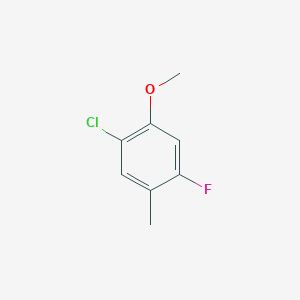
1-Chloro-4-fluoro-2-methoxy-5-methylbenzene
Vue d'ensemble
Description
“1-Chloro-4-fluoro-2-methoxy-5-methylbenzene” is a chemical compound with the molecular formula C8H8ClFO . It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula C6H6. The compound has a chlorine atom (Cl), a fluorine atom (F), a methoxy group (-OCH3), and a methyl group (-CH3) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its IUPAC name. The “1-Chloro-” indicates that there is a chlorine atom attached to the first carbon of the benzene ring. The “4-fluoro-” means there is a fluorine atom attached to the fourth carbon. The “2-methoxy-” indicates a methoxy group (-OCH3) attached to the second carbon, and the “5-methyl” indicates a methyl group (-CH3) attached to the fifth carbon .Applications De Recherche Scientifique
Charge-Controlled Reactions
One study discusses the selective substitution reactions involving halogenated nitrobenzenes, such as 1-Chloro-4-fluoro-2-methoxy-5-methylbenzene, with different nucleophiles. This research illustrates how meta substitution with respect to the activating nitro group can be controlled by the choice of nucleophile, demonstrating the compound's utility in designing specific reaction pathways (Cervera, Marquet, & Martin, 1996).
Electrochemical Studies
Another application involves the electrochemical reduction of chloro and methoxy-substituted benzenes, including compounds structurally related to this compound. This study provides insights into the electrochemical behavior of such compounds, with implications for environmental pollutant degradation and synthesis of novel organic materials (Peverly et al., 2014).
C–Cl Bond Activation
Research on C–Cl bond activation in dichloroarenes, including those with methoxy and methyl substituents, showcases the compound's relevance in organometallic chemistry. This study explores how different substituents affect the selectivity of C–Cl bond activation, contributing to the development of catalysts and reaction conditions for selective organic transformations (Aballay et al., 2005).
Material Science and Polymer Chemistry
In material science, the electrosynthesis and characterization of polymers derived from methoxy and alkoxy-substituted benzene compounds, similar to this compound, have been studied. These polymers' solubility and electronic properties suggest potential applications in electronic devices and coatings (Moustafid et al., 1991).
Synthesis of Herbicide Intermediates
Furthermore, the synthesis of herbicide intermediates using this compound as a starting material demonstrates the compound's utility in agricultural chemistry. The stepwise transformation into a pyrazole derivative highlights its role in synthesizing active agricultural compounds (Zhou Yu, 2002).
Propriétés
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGSTRCRAPBCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



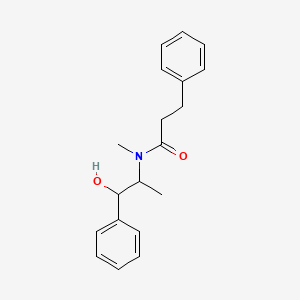
![5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1465091.png)
![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)



![cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465097.png)
